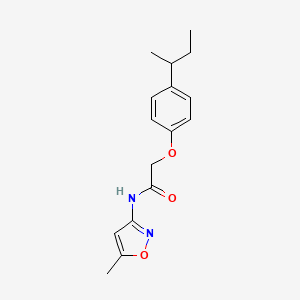![molecular formula C25H34N2O5S B4064317 N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B4064317.png)
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide
Overview
Description
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide is a useful research compound. Its molecular formula is C25H34N2O5S and its molecular weight is 474.6 g/mol. The purity is usually 95%.
The exact mass of the compound N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide is 474.21884336 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis and Catalysis
Compounds with similar structural features have been utilized in asymmetric synthesis, demonstrating the potential of such molecules in catalyzing enantioselective reactions. For example, the asymmetric cyclopropanation of chiral vinyl sulfides showcases the use of sulfur-containing compounds in achieving high diastereoselectivity and enantioselectivity in cyclopropane synthesis, which is relevant for producing constrained analogs of bioactive molecules (Midura & Mikołajczyk, 2002).
Antibacterial and Antifungal Activity
The presence of sulfonyl and amide groups in molecules has been associated with significant antimicrobial properties. Research on derivatives carrying the sulfonamide moiety has revealed promising antibacterial and antifungal activities. This suggests that compounds like N2-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N1-(2-ethyl-6-methylphenyl)glycinamide could be explored for potential antimicrobial applications, with studies showing compounds displaying higher activity compared to reference drugs against a panel of bacteria and fungi (Ghorab et al., 2017).
Organic Synthesis and Catalysis
The structural elements present in the compound have also been implicated in facilitating nucleophilic substitutions and cyclization reactions, underscoring their utility in complex organic synthesis. Such chemical processes are fundamental for the construction of cyclic and acyclic molecules with potential therapeutic applications. Research in this area demonstrates the synthetic versatility of compounds containing cyclohexyl, sulfonyl, and amide functionalities (Stolle et al., 1992).
Fluorescence Sensing and Molecular Probes
Sulfonato-Salen-type ligands derived from structures similar to the compound have been employed as fluorescence sensors for metal ions in water and living cells. This highlights the potential of utilizing N2-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N1-(2-ethyl-6-methylphenyl)glycinamide in the development of novel fluorescent molecular probes for environmental monitoring and biomedical research (Zhou et al., 2012).
properties
IUPAC Name |
2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5S/c1-5-19-11-9-10-18(2)25(19)26-24(28)17-27(20-12-7-6-8-13-20)33(29,30)21-14-15-22(31-3)23(16-21)32-4/h9-11,14-16,20H,5-8,12-13,17H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIRYMXDYSUMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4064239.png)


![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-phenylurea](/img/structure/B4064265.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4064269.png)

![N-(4-cyanophenyl)-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4064293.png)
![(3S*,4S*)-4-[methyl(2-pyrazinylmethyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4064302.png)
![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide](/img/structure/B4064310.png)

![2-[2-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4064339.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4064358.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4064361.png)